molecular formula C11H12F2O5S B6245140 butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate CAS No. 2411312-22-4

butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B6245140
CAS No.: 2411312-22-4
M. Wt: 294.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate” is a chemical compound that can be used for pharmaceutical testing . It is a type of sulfonyl fluoride, which has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Synthesis Analysis

The synthesis of sulfonyl fluorides like “this compound” has been a topic of interest in recent years. Compared with traditional methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Chemical Reactions Analysis

Sulfonyl fluorides, including “this compound”, can participate in various chemical reactions. One of the key reactions is fluorosulfonylation, where fluorosulfonyl radicals react with other compounds to produce sulfonyl fluorides .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-formylbenzonitrile, indicates that it may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions in the research and application of sulfonyl fluorides, including “butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate”, could involve exploring new synthesis methods, studying their reactivity with various biological targets, and developing new applications in drug discovery and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate involves the reaction of 2-fluoro-5-hydroxybenzoic acid with butyl chloroformate to form butyl 2-fluoro-5-hydroxybenzoate. This intermediate is then reacted with fluorosulfonic acid to form the final product.", "Starting Materials": [ "2-fluoro-5-hydroxybenzoic acid", "butyl chloroformate", "fluorosulfonic acid" ], "Reaction": [ "Step 1: React 2-fluoro-5-hydroxybenzoic acid with butyl chloroformate in the presence of a base such as triethylamine to form butyl 2-fluoro-5-hydroxybenzoate.", "Step 2: React butyl 2-fluoro-5-hydroxybenzoate with fluorosulfonic acid in the presence of a dehydrating agent such as phosphorus pentoxide to form butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate." ] }

CAS No.

2411312-22-4

Molecular Formula

C11H12F2O5S

Molecular Weight

294.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.